[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
Properties
Molecular Formula |
C20H29N3O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[1-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H29N3O4/c24-17(21-14-20(12-19(26)27)9-5-2-6-10-20)13-23-18(25)11-15-7-3-1-4-8-16(15)22-23/h11H,1-10,12-14H2,(H,21,24)(H,26,27) |
InChI Key |
MYUGJNSKWCXCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cycloheptanone-Based Cyclization
Step 1: Enamine Formation
Cycloheptanone reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate. This step activates the ketone for subsequent cyclization.
Step 2: Hydrazine Cyclization
Treatment with hydrazine hydrate induces cyclization, forming the pyridazine ring. The reaction is typically conducted in acetic anhydride at 90°C for 4 hours.
Step 3: Acetic Acid Sidechain Introduction
A Michael addition using nitromethane and potassium hydroxide introduces the nitromethyl group, which is subsequently hydrolyzed to the carboxylic acid.
Table 1: Key Reaction Conditions for Pyridazine Moiety
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Enamine Formation | DMFDMA, reflux, 4 h | 85% | |
| Cyclization | Hydrazine hydrate, Ac₂O, 90°C | 78% | |
| Nitromethyl Addition | KOH, Nitromethane, RT | 80% |
Synthesis of 1-(Aminomethyl)cyclohexyl Acetic Acid
Nitromethane Michael Addition
Step 1: Cyclohexylidene Acetic Acid Ester Preparation
Cyclohexanone undergoes a Guareschi reaction with cyanoacetate to form cyclohexylidene acetic acid ester.
Step 2: Nitromethane Addition
The ester reacts with nitromethane in the presence of potassium hydroxide , yielding 1-(nitromethyl)cyclohexyl acetic acid ester.
Step 3: Hydrogenation
Catalytic hydrogenation (Pd/C, H₂, MeOH ) reduces the nitro group to an amine, producing 1-(aminomethyl)cyclohexyl acetic acid.
Table 2: Key Reaction Conditions for Cyclohexyl Subunit
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Guareschi Reaction | NH₃, alkyl cyanoacetate | 65% | |
| Nitromethane Addition | KOH, Nitromethane, RT | 85% | |
| Hydrogenation | 10% Pd/C, H₂, MeOH | 80% |
Amide Coupling of Subunits
Activation and Coupling
Step 1: Acetic Acid Activation
The pyridazine-acetic acid is converted to an acyl chloride using thionyl chloride or activated as a succinimidyl ester with EDC/HOBt .
Step 2: Amide Bond Formation
The activated acid reacts with 1-(aminomethyl)cyclohexyl acetic acid in dichloromethane or DMF , typically at 0–25°C.
Table 3: Coupling Reaction Parameters
Analytical and Optimization Data
Purity and Characterization
Chemical Reactions Analysis
Types of Reactions
[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. The unique arrangement of functional groups may enhance the ability of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid to interact with bacterial enzymes or cell membranes.
- Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Understanding its mechanism of action could lead to the development of new anticancer agents.
- Neuropharmacology : The compound's structural similarity to known neuroactive drugs suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety or depression.
Biochemical Interactions
The interactions of this compound with biological macromolecules are crucial for understanding its therapeutic potential:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Studies on similar compounds have shown that structural modifications can significantly affect enzyme binding affinity and specificity.
- Receptor Binding : Investigations into receptor interactions indicate that the compound might bind effectively to certain receptors implicated in disease processes. This binding could modulate receptor activity and influence downstream signaling pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl backbone but differ in substituents:
Key Observations:
Molecular Weight and Solubility :
- The target compound (334.4 g/mol) is heavier than the simpler acetic acid derivative (222.24 g/mol) , which may reduce aqueous solubility.
- The thiazolylidene-pyridine analogue (381.5 g/mol) exhibits even higher molecular weight, likely necessitating formulation optimization for bioavailability.
Polarity and Permeability :
- The acetic acid derivative has a TPSA of 70 Ų , while the target compound’s TPSA (~100 Ų) suggests increased polarity due to the additional amine and carboxylic acid groups. This could limit passive diffusion across membranes.
- The cyclopropylamide analogue (TPSA 68 Ų) may exhibit better permeability due to reduced polarity.
The thiazolylidene-pyridine substituent in the CAS 1282141-39-2 compound adds aromaticity and hydrogen-bonding capacity, which may improve target affinity but increase metabolic instability.
Biological Activity
The compound [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structure includes a cycloheptapyridazine core and an acetic acid moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and data analysis.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 325.4 g/mol. The structural features are critical for understanding its biological interactions. Below is a summary of its properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| InChI Key | MFXPJAOFIVKLAK-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound exhibit various biological activities including:
- Antitumor Activity : Compounds in the pyridazine class have shown significant efficacy against various cancer cell lines. Studies suggest that derivatives can inhibit key signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Properties : Many pyridazine derivatives demonstrate anti-inflammatory effects by modulating inflammatory cytokines and pathways . The compound's structure suggests potential interactions with inflammatory mediators.
- Antimicrobial Effects : Similar compounds have been evaluated for their antimicrobial properties against a range of pathogens. Their mechanisms often involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Antitumor Efficacy
A study investigating the effects of pyridazine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines revealed promising results. The derivatives exhibited cytotoxic effects that were significantly enhanced when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy led to increased apoptosis in cancer cells, suggesting a synergistic effect .
Anti-inflammatory Mechanisms
Research has highlighted the role of pyridazine derivatives in reducing inflammation markers in animal models. In one study, treatment with a similar compound led to decreased levels of TNF-alpha and IL-6 in serum samples from induced inflammation models .
Antimicrobial Activity
Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives possessed significant inhibitory effects on bacterial growth, making them potential candidates for new antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid?
- Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key parameters include reaction temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, reducing experimental iterations . Structural confirmation via SMILES (C1C(=O)N(NC(C2CCCCC2)CC(=O)O)C3=C(C1)CCCC3) and InChIKey (PBSUVJYSLPPULE-UHFFFAOYSA-N) should align with NMR and LC-MS data .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Analyze cycloheptane and pyridazine ring protons (δ 1.5–3.0 ppm for aliphatic protons, δ 6.0–7.5 ppm for aromatic protons if present).
- HRMS : Confirm molecular weight (222.24 g/mol) with <2 ppm error .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetyl group) can be identified via LC-MS/MS. Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction yield data?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Compare computational activation energies with experimental Arrhenius plots. Discrepancies may arise from solvent effects (e.g., implicit vs. explicit solvation models) or unaccounted side reactions .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., cyclohexane ring substitutions) and compare bioactivity via dose-response assays.
- Molecular Docking : Use the compound’s 3D structure (PubChem CID: 1232810-21-7) to predict binding affinities for target proteins (e.g., cyclooxygenase analogs) .
- Metabolite Tracking : Employ radiolabeled isotopes (e.g., ¹⁴C-acetic acid moiety) to trace metabolic pathways in vitro .
Q. How to optimize reactor design for scaling up synthesis without compromising purity?
- Methodological Answer : Use dimensionless analysis (e.g., Reynolds number for mixing efficiency) and CFD simulations to model heat/mass transfer in batch vs. flow reactors. Membrane separation (e.g., nanofiltration) can isolate byproducts during continuous synthesis .
Q. What statistical methods address variability in pharmacological data across independent studies?
- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent residues, isomer ratios) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Methodological Answer : Standardize solubility assays using the shake-flask method (pH 7.4 PBS buffer, 25°C). Conflicting results may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to verify crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
